molecular formula C22H20B2O6 B1313267 (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid CAS No. 220204-00-2

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Cat. No. B1313267
CAS RN: 220204-00-2
M. Wt: 402 g/mol
InChI Key: PNKNNZOHEMBDRL-UHFFFAOYSA-N
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Description

Boronic acids are organic compounds that are related to boric acid where one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates .


Synthesis Analysis

Boronic acids are generally obtained from appropriate aromatic precursors using the lithiation/boronation reaction sequence . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

Boronic acids typically have high melting points. They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers .


Chemical Reactions Analysis

Boronic acids offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release . The reversible and covalent reaction between boronic acids and saccharides with cis-1,2- or 1,3-diol moieties has been studied in detail .


Physical And Chemical Properties Analysis

Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Scientific Research Applications

Based on the information available, here is a detailed analysis of one of the scientific research applications of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid:

Glucose Sensing

®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid: has been explored for its potential in real-time glucose sensing. This compound is part of a class of diboronic acids (DBAs) that have been found to interact selectively with molecules containing diol groups, such as glucose. The recognition mechanism involves the formation of reversible covalent bonds between the boronic acid and the diols present in glucose, allowing for its detection and quantification .

Recent research has focused on improving the selectivity and sensitivity of glucose sensors by designing DBA-derivatives. These sensors can provide powerful new tools for evaluating glucose-related diseases by maintaining energy homeostasis within the human body . The development of such sensors is crucial for managing conditions like diabetes, where accurate and timely monitoring of blood glucose levels is essential.

Mechanism of Action

Target of Action

The primary target of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid is glucose . This compound is a diboronic acid derivative that has been designed to recognize glucose due to its reversible and covalent binding mechanism .

Mode of Action

The compound interacts with glucose through a reversible and covalent binding mechanism . The boronic acid moieties in the compound form borate esters with the diol groups present in glucose . This interaction results in changes in the compound’s properties, such as its fluorescence emission .

Biochemical Pathways

The compound’s interaction with glucose can affect the glucose metabolism pathway . By binding to glucose, the compound can serve as a probe for monitoring glucose levels, which is crucial for understanding glucose homeostasis in the human body .

Pharmacokinetics

It’s known that the compound has good biocompatibility and high sensitivity . Its water-soluble nature, achieved by introducing water-solubilizing groups, could potentially enhance its bioavailability .

Result of Action

The compound’s action results in the detection of glucose levels . It can be used to identify glucose heterogeneity between normal and tumor cells . Moreover, it can be used for imaging glucose in zebrafish, providing a powerful new tool for the evaluation of glucose-related diseases .

Action Environment

The action of ®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid can be influenced by environmental factors such as pH . The compound’s pKa changes from 9.4 to 6.3 upon binding with glucose, leading to deprotonation at physiological pH . This change in ion conduction state enables the detection of glucose through conductance measurements .

Future Directions

To improve selectivity to glucose, a diboronic acid (DBA) structure design has been explored and has become a hot research topic for real-time glucose sensing in recent decades . This research provides a new strategy for designing efficient boronic acid glucose probes and powerful new tools for the evaluation of glucose-related diseases .

properties

IUPAC Name

[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20B2O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12,25-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKNNZOHEMBDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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